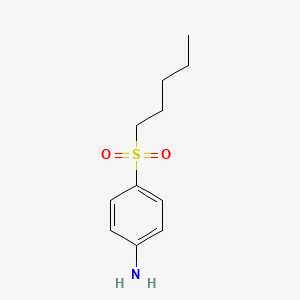

4-(Pentane-1-sulfonyl)aniline

Description

Contextualizing 4-(Pentane-1-sulfonyl)aniline within Sulfonamide and Arylamine Chemistry

This compound is a molecule that integrates the key functional groups of both sulfonamides and arylamines. The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, famously present in sulfa drugs, the first class of synthetic antimicrobial agents. sigmaaldrich.com The versatility of the sulfonamide functional group extends to its role as a bioisostere for other functional groups in drug design. fishersci.com

Arylamines, or anilines, are fundamental components in the synthesis of a vast range of organic chemicals, including dyes, polymers, and pharmaceuticals. uni.lu The amino group on the aromatic ring is a powerful activating group in electrophilic aromatic substitution reactions, although its reactivity often needs to be modulated to achieve selective transformations. pentachemicals.eu

While specific data for this compound is not widely available in public literature, its properties can be inferred from closely related analogs such as 4-(methylsulfonyl)aniline (B1202210) and 4-(phenylsulfonyl)aniline (B194103).

Table 1: Comparison of 4-(Alkyl/Aryl-sulfonyl)aniline Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C₁₁H₁₇NO₂S | 227.32 (calculated) | Pentyl group on sulfonyl |

| 4-(Methylsulfonyl)aniline | C₇H₉NO₂S | 171.22 | Methyl group on sulfonyl |

| 4-(Phenylsulfonyl)aniline | C₁₂H₁₁NO₂S | 233.29 | Phenyl group on sulfonyl |

Data for 4-(methylsulfonyl)aniline and 4-(phenylsulfonyl)aniline sourced from commercial supplier and database information.

A common synthetic route to produce 4-(alkylsulfonyl)anilines involves the reduction of the corresponding nitro compound. For instance, 4-(methylsulfonyl)aniline can be synthesized by the hydrogenation of 1-methanesulfonyl-4-nitro-benzene over a palladium on carbon (Pd/C) catalyst. A similar approach could likely be employed for the synthesis of this compound.

Significance of Arylsulfonyl Anilines as Advanced Synthetic Intermediates and Molecular Scaffolds in Organic Synthesis

Arylsulfonyl anilines are valuable as advanced synthetic intermediates due to the presence of two reactive sites: the amino group and the aromatic ring. The amino group can be readily acylated, alkylated, or diazotized, leading to a diverse array of derivatives. The aromatic ring, activated by the amino group, can undergo electrophilic substitution reactions, allowing for the introduction of further functional groups.

The sulfonyl group, while generally stable, can also participate in certain chemical transformations. The combination of these features makes arylsulfonyl anilines versatile scaffolds for the construction of more complex molecules. They are particularly useful in the synthesis of compounds with potential biological activity, where the sulfonyl aniline (B41778) core can serve as a key structural motif for interaction with biological targets. For example, 4-(phenylsulfonyl)aniline is used in the preparation of novel inhibitors of androgen receptor-mediated transcription. tcichemicals.com

Overview of Research Trajectories in Sulfonyl-Containing Aromatic Amines

Current research involving sulfonyl-containing aromatic amines is multifaceted. One significant area of focus is in medicinal chemistry, where these compounds are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The structural diversity that can be achieved by modifying the substituents on both the aryl and sulfonyl portions of the molecule allows for the fine-tuning of pharmacological properties.

Another active area of research is in materials science. The rigid structure and potential for hydrogen bonding in arylsulfonyl anilines make them attractive building blocks for the development of novel polymers and functional materials. For instance, sulfonated anilines have been used to synthesize oligomers with distinct microstructures for potential applications in electronics and energy storage. solumetrics.co.uk

Furthermore, there is ongoing interest in developing more efficient and environmentally friendly synthetic methods for the preparation of sulfonyl-containing aromatic amines. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. scbt.com The study of aminophenyl sulfone compounds and their metabolites in the environment is also a growing field of research, highlighting the broader relevance of this class of compounds. scbt.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pentylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-2-3-4-9-15(13,14)11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHQMSHBCBPZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of C S and C N Bond Formation in Arylsulfonyl Anilines

Radical Mechanism Pathways in Sulfonylation Processes

Radical-based transformations have become a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity for C-S bond formation. These pathways typically involve the generation of highly reactive sulfonyl radical intermediates.

The sulfate (B86663) radical anion (SO4•−) is a potent one-electron oxidant with a high reduction potential (2.43 V vs. NHE in aqueous solutions) that is increasingly utilized in organic synthesis. taylorfrancis.com It is commonly generated from the homolytic cleavage of persulfates, such as potassium persulfate (K₂S₂O₈), under thermal or photochemical conditions. taylorfrancis.comnih.gov In the context of arylsulfonyl aniline (B41778) synthesis, the SO4•− radical plays a dual role, initiating reactions through either Hydrogen Atom Abstraction (HAT) or Single Electron Transfer (SET). nih.gov

For instance, in the oxidation of N-(arylsulfonyl)benzylamines, the SO4•− radical abstracts a hydrogen atom from the benzylic position to generate a benzylic radical. nih.gov This is followed by a single electron transfer to form a reactive imine product. nih.gov The involvement of SO4•− has been identified in the degradation of various organic compounds and the functionalization of complex molecules. taylorfrancis.compnas.org Its ability to generate sulfur-centered radicals makes it a key player in oxidative transformations leading to C-S bond formation. copernicus.org

Visible-light photoredox catalysis has emerged as a premier strategy for forging C-S bonds under mild conditions. beilstein-journals.orgrsc.org This approach utilizes photosensitizers, such as iridium or ruthenium complexes, that, upon visible-light excitation, can initiate single electron transfer (SET) processes. beilstein-journals.orgnih.gov

A common mechanistic cycle for the sulfonylation of anilines begins with the photoexcited catalyst oxidizing the aniline derivative to a radical cation. nih.govnih.gov Simultaneously, the reduced form of the catalyst is generated, which is a potent reductant. This reduced catalyst can then engage with a sulfonyl source, such as a sulfonyl fluoride (B91410) or sulfinate salt, via a second SET event. nih.govnih.gov This reductive step cleaves the sulfur-X bond (e.g., S-F) to generate a fluoride anion and the crucial sulfonyl radical. nih.govrsc.org The newly formed sulfonyl radical then couples with the aniline radical cation to form the desired arylsulfonyl aniline product. nih.govresearchgate.net This dual catalytic cycle allows for the efficient generation of reactive radical intermediates from stable precursors at room temperature. beilstein-journals.orgruepinglab.com

The versatility of this method allows for the use of various sulfur sources, including sulfonyl chlorides, sulfinate salts, and sulfonamides, to generate the key sulfonyl radicals for subsequent C-S bond formation. rsc.orgrsc.org

The transient nature of radical intermediates makes their direct observation challenging. Therefore, indirect methods, primarily radical trapping experiments, are widely employed to provide compelling evidence for their existence in a reaction pathway. mdpi.com In these studies, a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), butylated hydroxytoluene (BHT), or 1,1-diphenylethene (DPE), is added to the reaction mixture. mdpi.comnih.gov

If the reaction proceeds through a radical mechanism, the scavenger will intercept the radical intermediate, thereby inhibiting or completely suppressing the formation of the desired product. nih.govnih.gov Numerous studies on sulfonylation reactions have demonstrated this effect. For example, in the copper-catalyzed sulfonylation of anilines and the visible-light-mediated synthesis from sulfonyl fluorides, the addition of TEMPO resulted in either a significant decrease in yield or complete shutdown of the reaction. nih.govmdpi.com Furthermore, the formation of the corresponding radical-scavenger adducts can often be detected by techniques like high-resolution mass spectrometry (HRMS), providing definitive proof of the specific radical's presence. nih.govrsc.org

Table 1: Radical Scavengers Used in Mechanistic Studies of Sulfonylation

| Radical Scavenger | Abbreviation | Outcome of Trapping Experiment | References |

|---|---|---|---|

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Reaction inhibited or suppressed; TEMPO-adduct detected | nih.govmdpi.comnih.govnih.gov |

| Butylated Hydroxytoluene | BHT | Reaction hindered | mdpi.comnih.gov |

| 1,1-Diphenylethene | DPE | Reaction hindered; DPE-adduct detected | mdpi.comnih.gov |

Electrophilic Aromatic Substitution (SEAr) Mechanisms in Sulfonation

Classical sulfonation of anilines often proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This pathway involves the attack of an electrophile on the electron-rich aniline ring.

In an electrophilic aromatic substitution reaction, the regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring. wikipedia.org The amino group (-NH₂) of aniline is a powerful activating group and an ortho, para-director. lkouniv.ac.inbyjus.com This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the benzene (B151609) ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. wikipedia.org This stabilization is most effective when the attack occurs at the ortho and para positions. wikipedia.orglkouniv.ac.in

Consequently, the direct sulfonation of aniline with reagents like fuming sulfuric acid typically yields the para-substituted product, p-aminobenzenesulfonic acid (sulfanilic acid), as the major isomer. byjus.com The ortho isomer is formed in smaller amounts, often due to steric hindrance from the amino group. researchgate.net However, under strongly acidic conditions, the aniline is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director, which can lead to the formation of meta-substituted products. byjus.com

To achieve different regioselectivity, alternative strategies have been developed. For instance, a rearrangement reaction of O-(arenesulfonyl)hydroxylamines has been shown to provide ortho-sulfonyl anilines with excellent regiocontrol, a result complementary to classical sulfonation methods. cam.ac.uk Additionally, the use of shape-selective solid catalysts like zeolites can favor the formation of the para isomer in various electrophilic aromatic substitution reactions. researchgate.net

Discernment of Intermolecular versus Intramolecular Rearrangement Mechanisms

Rearrangement reactions provide another avenue for the synthesis of arylsulfonyl anilines. A key mechanistic question in these transformations is whether the migrating group detaches completely from the molecule and reattaches at a new position (intermolecular) or shifts to the new position within the same molecule (intramolecular).

Crossover experiments are a primary tool for distinguishing between these two pathways. In a typical crossover experiment, two structurally similar but distinct substrates are allowed to react together. If the reaction is intermolecular, a mixture of four products is expected: the two rearranged products and two "crossover" products where the migrating group from one substrate attaches to the other. If the mechanism is strictly intramolecular, only the two rearranged products will be formed.

Studies on the thermal rearrangement of N-arylsulfamates to para-sulfonyl anilines have confirmed an intermolecular mechanism. nih.gov Control experiments and kinetic isotope effect studies supported the idea that sulfur trioxide (SO₃) is released from the N-sulfamate and then reacts with a separate aniline molecule in an intermolecular SEAr reaction. researchgate.netnih.gov Similarly, a photoinitiated N- to C-sulfonyl migration in dihydropyridinones was shown to proceed via an intermolecular radical chain process, as evidenced by crossover experiments and EPR studies that detected a sulfonyl radical. rsc.org An aminative rearrangement of O-(arenesulfonyl)hydroxylamines to ortho-sulfonyl anilines was also established to be intermolecular. cam.ac.uk

In contrast, a competition experiment for a desulfinylative Smiles rearrangement to form diarylamines showed no crossover product, supporting an intramolecular mechanism for that specific transformation. manchester.ac.uk These findings highlight that the nature of the rearrangement (intermolecular vs. intramolecular) is highly dependent on the substrate and reaction conditions.

Table 2: Mechanistic Determination in Rearrangement Reactions

| Reaction Type | Key Experiment | Proposed Mechanism | References |

|---|---|---|---|

| Thermal Rearrangement of Arylsulfamates | Crossover and Kinetic Isotope Effect | Intermolecular | researchgate.netnih.gov |

| Photoinitiated N- to C-sulfonyl Migration | Crossover and EPR Spectroscopy | Intermolecular | rsc.org |

| Aminative Rearrangement of O-(arenesulfonyl)hydroxylamines | Mechanistic Experiments | Intermolecular | cam.ac.uk |

| Desulfinylative Smiles Rearrangement | Competition Experiment | Intramolecular | manchester.ac.uk |

Transition State Analysis and Energy Profiles in Catalytic Cycles

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for mapping the energetic landscapes of catalytic reactions that form arylsulfonyl anilines. These analyses help to identify key intermediates and transition states, providing a molecular-level understanding of the reaction pathway.

In the palladium-catalyzed ortho-arylation of unprotected anilines, a Gibbs energy profile was calculated to understand the competition between C–H activation (leading to C–C bond formation) and C–N coupling. nih.govsemanticscholar.org The study revealed that with a cooperating [2,2′-bipyridin]-6(1H)-one (bipy-6-O) ligand, the energy barrier for ortho C–H activation is 2.0 kcal/mol lower than that for the competing C–N reductive elimination. nih.govsemanticscholar.org This kinetic preference, driven by the ligand, successfully explains the observed chemoselectivity for C–H arylation over N-arylation. The calculations showed an activation barrier of 12.1 kcal/mol for the ortho C–H cleavage, compared to 14.1 kcal/mol for the aryl-amido reductive elimination. nih.govsemanticscholar.org

Similarly, in the synthesis of chiral sulfonimidamides from anilines and sulfonimidoyl fluorides, a reaction analogous to sulfonamide formation, computational and experimental studies identified a Lewis acid-catalyzed SN2-type mechanism. acs.orgresearchgate.net The use of calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) as an additive was crucial. DFT calculations revealed that the catalytic cycle proceeds through a transition state (TS1) with an activation energy of 17.3 kcal/mol. acs.org In this transition state, the calcium ion coordinates to both the sulfonyl group and the leaving fluoride ion, facilitating the nucleophilic attack of the aniline at the sulfur center. acs.orgresearchgate.net

The energy profile for this reaction shows that an initial adduct between the catalyst and the aniline is formed, which is 3.3 kcal/mol higher in energy than the separated reactants. acs.org Following the SN2-type attack via TS1, an intermediate complex is formed, which then undergoes a nearly barrierless deprotonation by another aniline molecule to release the final product. acs.org

Energy profiles have also been elucidated for iron-catalyzed C–N bond formation. The pathway involving an iron porphyrin nitrene (IPN) intermediate has been investigated, providing insights that can be compared to analogous carbene-mediated transformations. researchgate.net

| Reaction Type | Catalyst/Ligand System | Calculated Barrier (ortho C-H) | Calculated Barrier (C-N Coupling) | Energy Difference (ΔΔG‡) | Reference |

| Pd-catalyzed ortho-Arylation | Pd / bipy-6-O | 12.1 kcal/mol | 14.1 kcal/mol | 2.0 kcal/mol | nih.govsemanticscholar.org |

| Pd-catalyzed meta-Arylation | Pd / bipy-6-O | 19.0 kcal/mol | - | 6.9 kcal/mol higher than ortho | nih.govsemanticscholar.org |

| Pd-catalyzed para-Arylation | Pd / bipy-6-O | 19.4 kcal/mol | - | 7.3 kcal/mol higher than ortho | nih.govsemanticscholar.org |

| Ca-catalyzed Sulfonimidamide Formation | Ca(NTf₂)₂ | - | 17.3 kcal/mol (SN2 attack) | - | acs.org |

Table 1: Calculated Gibbs Energy Barriers for Competing Pathways in Aniline Functionalization.

Application of Kinetic Isotope Effect (KIE) Studies in Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and clarifying whether a specific bond is broken or formed in that step. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide profound mechanistic insights.

In the context of C–N bond formation, KIE studies have been used to distinguish between different mechanisms. For a metal-free intermolecular oxidative amination of arenes, a KIE of approximately 1 (kH/kD = 0.98) was observed when using deuterated phthalimide. nih.gov This result indicates that the cleavage of the N–H bond is not the rate-limiting step of the reaction. nih.gov Similarly, a low KIE value of kH/kD = 1.30 was found in a visible-light-induced synthesis of indoles, suggesting that C–H bond cleavage is not involved in the turnover-limiting process of that specific photochemical reaction. rsc.org

Conversely, a significant intermolecular KIE of kH/kD = 3 was observed in a rhodium-catalyzed cyanation reaction, indicating that C–H bond cleavage is indeed involved in the rate-limiting step. rsc.org In copper-catalyzed C–H amidation reactions, KIE studies have also pointed to C–H bond activation being the rate-determining step. researchgate.net

Primary and secondary α-deuterium KIEs have been observed in the SN2 reactions of benzenesulfonates with deuterated aniline nucleophiles, supporting a four-center transition state mechanism in certain cases. rsc.org These studies demonstrate the utility of KIE in probing the intricate details of C–N bond-forming steps.

| Reaction | Isotopic Labeling | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

| Oxidative Amination of Arenes | Phthalimide vs. Phthalimide-d | ~1 | N-H bond cleavage is not rate-limiting. | nih.gov |

| Visible-light-induced Indole Synthesis | Deuterated vs. non-deuterated reactant | 1.30 | C-H cleavage not in turnover-limiting step. | rsc.org |

| Rh-catalyzed Cyanation | Deuterated vs. non-deuterated reactant | 3 | C-H bond cleavage is rate-limiting. | rsc.org |

| SN2 reaction with anilines | Deuterated aniline nucleophiles | - | Evidence for four-center transition state. | rsc.org |

Table 2: Kinetic Isotope Effect (KIE) Data in Mechanistic Studies of Aniline Reactions.

Influence of Solvents and Additives on Reaction Pathways and Selectivity

The choice of solvent and the use of additives can dramatically influence the outcome of reactions forming arylsulfonyl anilines, affecting reaction rates, yields, and chemo- and regioselectivity.

In a visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, a screen of solvents revealed that acetonitrile (B52724) (MeCN) was superior to other organic solvents like THF, DMSO, and methanol. nih.gov The reaction also required a base, with the weak inorganic base sodium bicarbonate (NaHCO₃) providing the best yield (82%). nih.gov This highlights how both solvent and a basic additive are critical for reaction efficiency.

The role of additives is further exemplified in the copper-catalyzed sulfonylation of anilines with sodium sulfinates. mdpi.comnih.govresearchgate.net This reaction employs a heterogeneous copper catalyst (CuₓOᵧ@CS-400), an oxidant (K₂S₂O₈), and an additive (Ag₂CO₃) in an acetone/water solvent system. mdpi.comresearchgate.net Mechanistic proposals suggest the copper catalyst first forms a complex with the aniline derivative, which then undergoes a single electron transfer (SET) with the oxidant. mdpi.com The silver salt additive is believed to facilitate the generation of the sulfonyl radical from the sodium sulfinate. mdpi.com

In the synthesis of sulfonimidamides, the Lewis acid additive Ca(NTf₂)₂ was found to be essential for activating the sulfonyl fluoride towards nucleophilic attack by the aniline. acs.orgresearchgate.net Interestingly, the reaction showed autoinhibition, where the product binds to the catalyst and slows the reaction down. This was overcome by using a second equivalent of the calcium additive, which allowed the reaction to proceed to completion at room temperature instead of requiring heat. acs.org

Solvents can also govern selectivity. In palladium-catalyzed cross-coupling reactions, polar coordinating solvents like nitriles can coordinate to the palladium center, altering the catalytically active species and inverting the selectivity of oxidative addition compared to non-coordinating solvents like THF. montana.edu Similarly, in the synthesis of primary anilines via iron-catalyzed C-H amination, the solvent system (MeCN/H₂O) was a key parameter, and certain additives like acids could tune the regioselectivity of the functionalization. acs.org The use of highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote acid-catalyzed hydroarylation of olefins with anilines by stabilizing ionic intermediates without the need for an external catalyst. researchgate.net

| Reaction | Solvent | Additive(s) | Role of Additive/Solvent | Reference |

| Visible-light Sulfonylation | Acetonitrile | NaHCO₃ (base) | Base required for reaction; MeCN optimal solvent. | nih.gov |

| Copper-catalyzed Sulfonylation | Acetone/H₂O | K₂S₂O₈ (oxidant), Ag₂CO₃ | Oxidant and additive generate radical species. | mdpi.com |

| Ca-catalyzed Sulfonimidamide Formation | Dichloromethane | Ca(NTf₂)₂ (Lewis acid) | Activates sulfonyl fluoride, prevents product inhibition. | acs.orgresearchgate.net |

| Pd-catalyzed Cross-Coupling | THF vs. Benzonitrile | Benzonitrile | Coordinating solvent changes catalyst, inverts selectivity. | montana.edu |

| Acid-catalyzed Hydroarylation | HFIP | None | Solvent acts as proton donor to activate olefin. | researchgate.net |

Table 3: Influence of Solvents and Additives on Aniline Sulfonylation and Related Reactions.

Computational and Theoretical Chemistry of 4 Pentane 1 Sulfonyl Aniline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For sulfonamides, these methods, particularly Density Functional Theory (DFT), are instrumental in understanding their structure-activity relationships.

Density Functional Theory (DFT) Studies of Molecular Structure, Conformation, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and energetic characteristics of molecules like 4-(pentane-1-sulfonyl)aniline and its analogues.

For this compound, the pentyl chain introduces conformational flexibility. DFT calculations would be essential to determine the preferred spatial arrangement of this alkyl group relative to the sulfonanilide moiety. The energetic landscape would likely feature several low-energy conformers corresponding to different rotations around the C-S and S-N bonds. Theoretical studies on N-sulfonyl ynamides have shown how computational methods can elucidate complex reaction mechanisms and conformational preferences. nih.gov

Table 1: Representative Bond Lengths and Angles in Sulfonamides from Crystallographic and DFT Studies

| Parameter | Typical Value (from analogues) | Reference |

| S-O bond length | ~1.43 Å | nih.gov |

| S-N bond length | ~1.63 Å | nih.gov |

| S-C (aryl) bond length | ~1.76 Å | nih.gov |

| O-S-O bond angle | ~120° | nih.gov |

| C-S-N bond angle | ~107° | nih.gov |

| Dihedral Angle (Phenyl/SO2) | Varies, e.g., ~50-80° | d-nb.info |

Note: The data in this table are generalized from studies on various sulfonamide analogues and serve as an estimation for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Isodensity Surfaces)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

For sulfonamides, the HOMO is typically localized on the electron-rich aniline (B41778) part of the molecule, while the LUMO is often centered on the electron-withdrawing sulfonyl group and the adjacent phenyl ring. mdpi.com In a study on benzotriazinone sulfonamides, the introduction of a sulfonyl group was shown to influence the electronic properties and inhibitory activity of the compounds. mdpi.com

Table 2: Illustrative FMO Data for Analogous Sulfonamides

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Benzenesulfonamide Derivative 1 | -6.5 | -1.5 | 5.0 | mdpi.com |

| Benzenesulfonamide Derivative 2 | -7.0 | -2.0 | 5.0 | d-nb.info |

Note: This table presents hypothetical but representative values based on published data for analogous compounds to illustrate the expected range for this compound.

Electrostatic Potential Surface (ESP) and Charge Distribution Analysis

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline are typically regions of negative electrostatic potential (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and parts of the phenyl ring may exhibit positive electrostatic potential (blue), indicating sites for nucleophilic attack.

In a study on O-benzenesulfonylated pyrimidines, Hirshfeld surface analysis, which is related to the ESP, was used to investigate intermolecular interactions. d-nb.info The ESP of this compound would be expected to show a distinct polarization, with the sulfonyl group being strongly electron-withdrawing and the amino group being electron-donating. This electronic push-pull system is characteristic of many sulfonamides and is crucial for their biological activity and chemical reactivity.

Molecular Dynamics Simulations for Conformational Landscapes (Applicability to Sulfonamide Structures)

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For flexible molecules like this compound, MD simulations can explore the conformational landscape, revealing the most stable and populated conformations in different environments (e.g., in a solvent or interacting with a biological target).

Theoretical Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. These descriptors are calculated from the electronic properties of the molecule, such as the energies of the frontier orbitals.

Chemical Hardness (η), Electronic Chemical Potential (μ), and Electrophilicity Index (ω)

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity. The electronic chemical potential (μ) represents the escaping tendency of electrons from a system and is related to the molecule's electronegativity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

Table 3: Calculated Reactivity Descriptors for a Representative Benzenesulfonamide Analogue

| Descriptor | Formula | Typical Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.5 eV |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~-4.0 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~3.2 eV |

Note: The values are illustrative and based on typical HOMO and LUMO energies for sulfonamide analogues.

Ionization Potential (I) and Electron Affinity (A)

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the chemical reactivity and stability of a molecule. The ionization potential is the minimum energy required to remove an electron from a neutral molecule in its gaseous state, while the electron affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. rug.nlucf.edu These parameters are crucial for understanding the electron-donating and electron-accepting capabilities of a compound.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate these properties. The delta-self-consistent field (delta-SCF) method is one such approach where the IP and EA are determined from the energy difference between the neutral molecule and its corresponding cation or anion. researchgate.net

Generally, the first ionization energy decreases as the atomic radius increases, and it sees small deviations when a new subshell begins. ucf.edu For aromatic compounds like aniline, the IP is well-documented. The introduction of substituents alters these values, providing insight into their electronic effects.

Table 1: Ionization Potential Data for Aniline and Related Compounds

| Compound | Ionization Potential (eV) | Method |

|---|---|---|

| Aniline | 7.72 | Photoionization |

| Benzene (B151609) | 9.24 | Photoionization |

This table presents experimental ionization potential values for aniline and related benzene derivatives to illustrate substituent effects. Data sourced from the NIST WebBook. nist.gov

Hyperpolarizability and Non-Linear Optical (NLO) Response Calculations

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. frontiersin.org The NLO response of a molecule is characterized by its hyperpolarizability (β), which describes the non-linear change in the dipole moment in the presence of a strong external electric field. Materials with a large hyperpolarizability are sought after for applications such as second-harmonic generation (SHG). rug.nl

Organic molecules featuring an electron donor and an electron acceptor group connected by a π-conjugated system (D-π-A) often exhibit significant NLO properties. bohrium.com this compound fits this structural motif, with the amino group acting as the donor, the sulfonyl group as the acceptor, and the benzene ring as the π-bridge. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large NLO response.

Computational chemistry provides essential tools for predicting the NLO properties of new molecules. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the static and frequency-dependent hyperpolarizabilities. bohrium.com The choice of functional (e.g., B3LYP, CAM-B3LYP) can influence the accuracy of the calculated values. bohrium.com The calculated hyperpolarizability of a candidate molecule is often compared to that of a standard reference material like urea (B33335). For instance, the hyperpolarizability of a polymer containing 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) was calculated to be 499.22 au, which is significantly higher than that of urea (18.53 au). researchgate.net

Table 2: Calculated First Hyperpolarizability (β) for Selected NLO Compounds

| Compound | β (a.u.) | Computational Method |

|---|---|---|

| Urea | 18.53 | DFT |

| p-Nitroaniline | 3450 (gas phase) | DFT |

This table provides reference values for first hyperpolarizability to contextualize the potential NLO activity of push-pull systems. rug.nlresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. uokerbala.edu.iq By mapping the potential energy surface (PES), theoretical chemists can identify stable intermediates, products, and, crucially, the high-energy transition states that connect them. This provides a molecular-level picture of the reaction pathway and allows for the calculation of activation energies and reaction rates. rsc.org

For analogues of this compound, such as 4-methyl aniline, reaction mechanisms have been studied in detail using high-level quantum chemical methods. researchgate.net A computational study on the reaction of 4-methyl aniline with hydroxyl radicals employed the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to explore the mechanism and kinetics. researchgate.net Such studies involve:

Geometry Optimization: Locating the minimum energy structures of reactants, intermediates, and products.

Transition State Searching: Finding the first-order saddle point on the PES that corresponds to the transition state of a specific reaction step.

Frequency Calculations: Confirming the nature of stationary points (minima have all real frequencies; transition states have one imaginary frequency) and obtaining zero-point vibrational energies (ZPVE).

Kinetics Calculations: Using theories like Transition State Theory (TST) or RRKM theory to calculate rate coefficients over a range of temperatures and pressures. researchgate.net

These computational approaches allow for a deep understanding of reaction feasibility, product distribution, and the influence of various reaction conditions without the need for extensive experimental work. rsc.org

Table 3: Example of Computational Methods in a Mechanistic Study of 4-Methyl Aniline + OH

| Parameter | Method/Theory | Purpose |

|---|---|---|

| Geometries & Frequencies | M06-2X/6-311++G(3df,2p) | Optimization of reactants, intermediates, transition states, and products. |

| Single-Point Energies | CCSD(T)/6-311++G(3df,2p) | Refinement of energies for higher accuracy. |

This table summarizes the computational protocol used in a study on an aniline analogue, illustrating a typical theoretical approach to mechanistic investigation. researchgate.net

Theoretical Basis for Understanding Regioselectivity and Stereoselectivity

The principles of regioselectivity and stereoselectivity are central to controlling the outcomes of chemical reactions. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. youtube.com Theoretical models are vital for predicting and explaining these preferences.

Regioselectivity: In reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution, the regiochemical outcome is governed by the electronic nature of the substituents.

Amino (-NH₂) Group: This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. masterorganicchemistry.com

Sulfonyl (-SO₂R) Group: This is a strong deactivating group and is meta-directing. Its powerful electron-withdrawing inductive and resonance effects destabilize the arenium ion intermediate, particularly when the attack is at the ortho and para positions.

Therefore, in an electrophilic substitution reaction, an incoming electrophile would be directed primarily to the positions ortho to the activating amino group. The theoretical basis for this can be visualized through the analysis of calculated electrostatic potential maps or frontier molecular orbitals (HOMO/LUMO), which indicate the most nucleophilic sites on the molecule.

Stereoselectivity: Stereoselectivity becomes a key consideration in reactions that create or modify a stereocenter. While this compound itself is achiral, stereoselectivity could be relevant in several contexts:

Synthesis: If the pentyl chain or another part of the molecule were to be synthesized using chiral precursors or asymmetric catalysts, stereoselective control would be essential.

Reactions at a Prochiral Center: Reactions at a carbon atom that would become a stereocenter (a prochiral center) can be controlled to favor one enantiomer or diastereomer.

Catalysis: The use of chiral catalysts or ligands can induce stereoselectivity in reactions involving the substrate. mdpi.com

The theoretical understanding of stereoselectivity often involves computational modeling of the transition states for the formation of different stereoisomers. The preferred product corresponds to the reaction pathway with the lowest energy transition state, which can be influenced by steric hindrance or specific stabilizing interactions between the substrate and a chiral catalyst. masterorganicchemistry.com

Advanced Spectroscopic Characterization Techniques for Arylsulfonyl Anilines

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. triprinceton.orgphotothermal.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes a change in the dipole moment of its bonds. photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the bonds. photothermal.com

For 4-(Pentane-1-sulfonyl)aniline, the key functional groups are the aniline (B41778) moiety (the benzene (B151609) ring and the amino group) and the pentanesulfonyl group. The vibrational modes associated with these groups provide a unique spectroscopic fingerprint.

Key Vibrational Modes for this compound:

Aniline Moiety:

N-H Stretching: The amino (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum. asianpubs.org These bands are often weaker in the Raman spectrum.

Aromatic C-H Stretching: The stretching of the carbon-hydrogen bonds on the benzene ring is observed above 3000 cm⁻¹.

C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹.

N-H Bending: The scissoring or bending vibration of the NH₂ group typically appears around 1600 cm⁻¹. asianpubs.org

Sulfonyl Group (SO₂):

Asymmetric and Symmetric SO₂ Stretching: The sulfonyl group is characterized by two strong absorption bands in the IR spectrum corresponding to its asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. These are often strong in both IR and Raman spectra. researchgate.net

Pentane (B18724) Chain:

Aliphatic C-H Stretching: The pentane chain will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.

CH₂ Bending (Scissoring) and Rocking: These vibrations occur in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

The combination of IR and Raman spectroscopy provides a robust method for confirming the presence of the key functional groups in this compound and can be used to assess the purity of the sample.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Amino (NH₂) | Asymmetric Stretch | ~3450 | ~3450 | Medium-Strong (IR), Weak (Raman) |

| Amino (NH₂) | Symmetric Stretch | ~3350 | ~3350 | Medium (IR), Weak (Raman) |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 | Strong |

| Amino (NH₂) | Bending (Scissoring) | ~1620 | ~1620 | Medium |

| Aromatic C=C | Stretch | 1500-1600 | 1500-1600 | Medium-Strong |

| Aliphatic CH₂ | Bending (Scissoring) | ~1465 | ~1465 | Medium |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1325 | ~1325 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1150 | ~1150 | Strong |

| C-N | Stretch | 1250-1350 | 1250-1350 | Medium |

| C-S | Stretch | 650-750 | 650-750 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov

For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for the proposed structure.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. libretexts.org

Aromatic Protons: The protons on the aniline ring will appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the amino group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing sulfonyl group.

Amino Protons: The NH₂ protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Pentane Chain Protons: The protons of the pentyl group will appear as a series of multiplets in the upfield region (δ 0.8-3.2 ppm). The protons on the carbon adjacent to the sulfonyl group (α-protons) will be the most deshielded. The terminal methyl group will appear as a triplet.

Diastereotopic Protons: It is noteworthy that the methylene (B1212753) (CH₂) protons in the pentyl chain, particularly those closer to the chiral center that could be created upon certain reactions, could potentially be diastereotopic, leading to more complex splitting patterns. masterorganicchemistry.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The benzene ring will show four distinct signals for the six carbons due to symmetry. The carbons attached to the nitrogen and sulfur atoms will have characteristic chemical shifts.

Pentane Chain Carbons: The five carbons of the pentyl chain will each give a distinct signal in the aliphatic region of the spectrum. The carbon directly bonded to the sulfonyl group will be the most downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to NH₂) | ~6.7 | Doublet | 2H |

| Aromatic (ortho to SO₂) | ~7.6 | Doublet | 2H |

| Amino (NH₂) | Variable (e.g., 4.0-5.0) | Broad Singlet | 2H |

| Methylene (α to SO₂) | ~3.1 | Triplet | 2H |

| Methylene (β to SO₂) | ~1.7 | Multiplet | 2H |

| Methylene (γ to SO₂) | ~1.3 | Multiplet | 2H |

| Methylene (δ to SO₂) | ~1.2 | Multiplet | 2H |

| Methyl (terminal) | ~0.8 | Triplet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NH₂) | ~150 |

| Aromatic (C-SO₂) | ~130 |

| Aromatic (CH, ortho to NH₂) | ~115 |

| Aromatic (CH, ortho to SO₂) | ~129 |

| Methylene (α to SO₂) | ~55 |

| Methylene (β to SO₂) | ~28 |

| Methylene (γ to SO₂) | ~24 |

| Methylene (δ to SO₂) | ~22 |

| Methyl (terminal) | ~14 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for studying compounds with conjugated π-systems, such as aromatic rings. lkouniv.ac.in

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the electronic transitions within the aniline chromophore. The presence of the sulfonyl group, an electron-withdrawing group, and the amino group, an electron-donating group, on the same aromatic ring will influence the energies of these transitions.

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. These are typically high-energy transitions and result in strong absorption bands. For substituted benzenes, these bands are often observed in the 200-300 nm range.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair of the nitrogen atom in the amino group) to an antibonding π* orbital of the aromatic ring. lkouniv.ac.in These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

The solvent can influence the position of these absorption maxima. For instance, in polar solvents, n → π* transitions often experience a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift. uobabylon.edu.iq

Table 4: Predicted UV-Visible Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π → π | ~230 | High | Ethanol |

| n → π | ~280 | Low to Medium | Ethanol |

High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF for Precise Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. rsc.orgbenthamdirect.com

For this compound (C₁₁H₁₇NO₂S), HRMS would be used to confirm its molecular formula by measuring the exact mass of its molecular ion. The calculated exact mass for [M+H]⁺ (the protonated molecule) is 228.1053. HRMS can measure this with a high degree of accuracy (typically within 5 ppm), providing strong evidence for the compound's identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for the analysis of non-volatile and thermally labile molecules. news-medical.netduke.edu In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. nih.gov While often used for large biomolecules, MALDI-TOF can also be applied to smaller organic molecules. duke.edunih.gov It can be particularly useful for confirming the molecular weight and for analyzing reaction mixtures during synthesis. core.ac.uk

Table 5: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 228.1053 | 228.1051 | -0.9 |

| [M+Na]⁺ | 250.0872 | 250.0870 | -0.8 |

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.comwikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. libretexts.org

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure.

Precise bond lengths and bond angles. wikipedia.org

The conformation of the pentyl chain in the solid state.

The geometry around the sulfur atom (typically tetrahedral).

Information on intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonyl oxygen atoms, which dictate the crystal packing.

Obtaining suitable single crystals is often a challenging but crucial step for this analysis. wikipedia.org The resulting crystal structure provides the ultimate proof of the molecular architecture. iucr.orgnih.goviucr.orgdntb.gov.ua

Derivatization and Chemical Transformations of 4 Pentane 1 Sulfonyl Aniline

Post-Sulfonylation Functionalization Strategies

Following the introduction of the pentanesulfonyl group onto the aniline (B41778) scaffold, further functionalization can be achieved through several strategies. These strategies exploit the reactivity of the remaining functional groups: the primary amino group and the activated aromatic ring.

The primary amino group of 4-(pentane-1-sulfonyl)aniline can undergo a range of reactions typical of anilines, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the para-sulfonyl group. byjus.comrsc.org Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is also a common strategy to protect the amino group. libretexts.org

Alkylation: Introduction of alkyl groups at the nitrogen atom, which can be challenging due to the reduced nucleophilicity but can be achieved under specific conditions. google.comnih.gov

Diazotization: Conversion of the amino group into a diazonium salt, a highly versatile intermediate. researchgate.net This diazonium salt can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halides, cyano, hydroxyl) onto the aromatic ring, replacing the amino group.

The aromatic ring itself, influenced by the directing effects of the amino and sulfonyl groups, is also a site for further modification. The amino group is a strong activating, ortho-, para-directing group, while the sulfonyl group is a deactivating, meta-directing group. byjus.commasterorganicchemistry.com This interplay governs the regioselectivity of electrophilic aromatic substitution reactions. libretexts.org Given the para-substitution, the ortho positions to the amino group are the most likely sites for electrophilic attack.

| Functionalization Target | Reaction Type | Potential Reagents | Expected Product Type |

| Amino Group | Acylation | Acyl chlorides, Anhydrides | N-acyl-4-(pentane-1-sulfonyl)aniline |

| Amino Group | Alkylation | Alkyl halides | N-alkyl-4-(pentane-1-sulfonyl)aniline |

| Amino Group | Diazotization | NaNO₂, HCl | 4-(Pentane-1-sulfonyl)benzenediazonium salt |

| Aromatic Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | Ortho-substituted-4-(pentane-1-sulfonyl)aniline |

Formation of N-Heterocycles via In Situ Generated Arylsulfonylimines (from N-(arylsulfonyl)benzylamines)

A significant application of arylsulfonamides, analogous to this compound, lies in the synthesis of nitrogen-containing heterocycles. This is often achieved through the in situ generation of N-arylsulfonylimines. acs.orgnih.gov While the direct precursor in the cited literature is N-(arylsulfonyl)benzylamine, the underlying principle can be extended to derivatives of this compound.

The process typically involves the oxidation of an N-(arylsulfonyl)benzylamine to the corresponding N-arylsulfonylimine. acs.orgnih.govresearchgate.net A mild and efficient method for this transformation utilizes potassium persulfate (K₂S₂O₈) as an oxidant in the presence of a base like pyridine (B92270). acs.orgnih.gov This method is noted for its operational simplicity, short reaction times, and high yields. acs.orgnih.gov

The generated N-arylsulfonylimine is a highly reactive intermediate due to its electron-deficient nature. researchgate.net It can readily participate in a variety of transformations, including cycloaddition reactions and nucleophilic additions. acs.org A key application is the "one-pot" tandem synthesis of pharmaceutically relevant N-heterocycles. acs.orgnih.gov In this approach, the in situ generated N-arylsulfonylimine reacts with an ortho-substituted aniline. The reaction proceeds through a transimination followed by an intramolecular nucleophilic addition and subsequent oxidation to yield the final heterocyclic product. acs.orgresearchgate.net

Plausible reaction mechanism for one-pot N-heterocycle synthesis:

Oxidation: The starting N-(arylsulfonyl)benzylamine is oxidized to the N-arylsulfonylimine. acs.org

Transimination: The N-arylsulfonylimine reacts with an ortho-substituted aniline to form a new imine intermediate. acs.org

Intramolecular Cyclization: The nucleophilic group at the ortho position of the aniline attacks the imine carbon, leading to a cyclized intermediate. acs.org

Oxidation/Aromatization: The cyclized intermediate is oxidized to furnish the stable, aromatic N-heterocycle. acs.org

This strategy has been successfully employed to synthesize various heterocycles, demonstrating the synthetic utility of in situ generated arylsulfonylimines. acs.orgacs.org

Selective Hydrolysis Reactions for Directing Group Removal

The arylsulfonyl group is often employed as a protecting group for amines due to its stability. lookchem.com However, its removal can be challenging, often requiring harsh conditions that may not be compatible with other functional groups in the molecule. google.com Consequently, the development of methods for the selective cleavage of the N-S bond in sulfonamides is an area of significant research interest.

Several strategies have been developed for the deprotection of sulfonamides, which can be broadly categorized as reductive or acidic cleavage methods.

Acidic Hydrolysis: Trifluoromethanesulfonic acid (TfOH) has been shown to be effective for the chemoselective hydrolysis of N-arylsulfonamides. chemistrysteps.comnih.gov A near-stoichiometric amount of TfOH can efficiently deprotect neutral or electron-deficient N-arylsulfonamides. chemistrysteps.comnih.gov The selectivity of this method allows for the discrimination between different types of sulfonamide protecting groups. chemistrysteps.com However, for electron-rich substrates, sulfonyl group migration may occur as a side reaction. chemistrysteps.comnih.gov

Reductive Cleavage: Reductive methods offer an alternative to acidic hydrolysis. A photoactivated neutral organic super electron donor has been reported to cleave arenesulfonamides at room temperature. beilstein-journals.org Another approach involves using sodium formate (B1220265) as a reductant and a thiol as a hydrogen atom transfer agent under irradiation with 407 nm LEDs. cam.ac.uk These conditions are also effective for the deprotection of sulfonamides. cam.ac.uk

| Deprotection Method | Reagents | Key Features |

| Acidic Hydrolysis | Trifluoromethanesulfonic acid (TfOH) | Chemoselective for neutral/electron-deficient sulfonamides; potential for sulfonyl migration in electron-rich systems. chemistrysteps.comnih.gov |

| Reductive Cleavage (Photochemical) | Photoactivated organic electron donor | Occurs at room temperature. beilstein-journals.org |

| Reductive Cleavage (Photochemical) | Sodium formate, thiol, 407 nm LED | Mild conditions. cam.ac.uk |

Investigation of Functional Group Compatibility and Tolerance in Advanced Transformations

The utility of a chemical transformation is greatly enhanced if it is tolerant of a wide range of functional groups. For derivatives of this compound, investigations into advanced chemical transformations have often highlighted the compatibility of the sulfonamide moiety with various reaction conditions.

SuFEx Click Chemistry: The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is known for its high functional group tolerance. acs.org The S-F bond is remarkably stable to many chemical environments, including oxidation, reduction, and strong acids, yet can be activated for reaction under specific conditions. acs.org This allows for SuFEx reactions to be performed on complex molecules containing various functional groups without the need for protecting groups.

C-H Functionalization: In iron-catalyzed C-H functionalization of allenes using N-sulfonyl hemiaminal ether reagents, a variety of functional groups were found to be compatible. nih.gov For instance, enolizable esters gave good results under the optimized conditions. nih.gov Furthermore, the allene (B1206475) group underwent selective functionalization in the presence of terminal alkenes or aryl alkynes, demonstrating high chemoselectivity. nih.gov

Deprotection Reactions: Methods developed for the deprotection of sulfonamides have also been evaluated for their functional group tolerance. For example, a reductive cleavage method using a recyclable photoredox catalyst demonstrated good functional group tolerance. cam.ac.uk Similarly, acidic hydrolysis with TfOH is compatible with functional groups such as nitriles, amides, esters, and aldehydes. chemistrysteps.com

Cross-Coupling Reactions: In the context of synthesizing N,N-diarylsulfonamides via Ni-catalyzed C-N cross-coupling, the process is compatible with both electron-deficient and electron-rich aryl and heteroaryl bromides. google.com This tolerance allows for its application in late-stage derivatizations of complex molecules. google.com

The robustness of the sulfonamide group under various reaction conditions makes it a valuable component in the design of complex synthetic routes, allowing for the late-stage functionalization of molecules without interfering with other sensitive parts of the structure. nih.govlibretexts.org

Site-Selective Halogenation of N-Sulfonylanilines

The selective introduction of halogen atoms onto the aromatic ring of N-sulfonylanilines, such as this compound, is a valuable transformation for generating intermediates for further synthetic elaboration, particularly in cross-coupling reactions. The regioselectivity of halogenation is primarily governed by the electronic and steric effects of the substituents on the aniline ring. chemistrysteps.com

The amino group (or its sulfonated form) is a powerful ortho-, para-director. byjus.com Since the para-position is occupied by the pentanesulfonyl group in the parent molecule, electrophilic halogenation is expected to occur at the ortho-positions relative to the amino group.

Several methods have been developed for the site-selective halogenation of N-sulfonylanilines:

Electrochemical Halogenation: An electrochemical method for the selective C-H mono- and multi-bromination of N-sulfonylanilines has been reported. organic-chemistry.org This method proceeds smoothly under mild conditions on a cost-effective carbon fiber electrode and exhibits a broad substrate scope. The transformation involves anodic oxidation, aromatic electrophilic substitution, and deprotonation. organic-chemistry.org

Directed Halogenation: The use of a directing group can achieve high regioselectivity. For instance, a copper-catalyzed ortho-halogenation of anilines protected with a removable N-(2-pyridyl)sulfonyl group has been developed, showing excellent mono-substitution selectivity and high ortho-regiocontrol. mdpi.com A similar strategy involving a nickel- and cobalt-catalyzed sequential iodination using an 8-aminoquinoline (B160924) directing group has also been reported to achieve ortho-iodination of arylsulfonamides. nih.gov

Reagent-Based Halogenation: The use of specific halogenating agents in tailored solvent systems can also control regioselectivity. For example, N-halosuccinimides in hexafluoroisopropanol have been used for the regioselective halogenation of a broad range of arenes. acs.org Another method employs HBr and Selectfluor in water for the highly regioselective bromination of anilides. For substrates with an unprotected para-position, para-mono-bromination occurs exclusively, whereas ortho-mono-brominated products are formed when the para-position is blocked. researchgate.net

These methods provide a toolkit for the precise installation of halogen atoms on the aromatic core of this compound and its derivatives, opening avenues for the synthesis of more complex molecular architectures.

| Halogenation Method | Key Reagents/Conditions | Regioselectivity |

| Electrochemical Bromination | NaBr/HBr, Carbon Fiber Electrode | Mono- or multi-bromination at positions ortho to the amino group. organic-chemistry.org |

| Directed Iodination | 8-Aminoquinoline directing group, Ni(II) and Co(II) catalysts, I₂ | Ortho-iodination. nih.gov |

| Directed Halogenation | N-(2-pyridyl)sulfonyl directing group, Cu(II) catalyst, NXS | Ortho-halogenation. mdpi.com |

| Reagent-Based Bromination | HBr, Selectfluor, water | Ortho-bromination (when para-position is blocked). researchgate.net |

Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry for Modular Synthesis

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, enabling the rapid and modular synthesis of functional molecules. organic-chemistry.orgresearchgate.net This chemistry is particularly relevant to compounds like this compound, as its derivatives, specifically the corresponding sulfonyl fluoride, can act as key building blocks in SuFEx reactions.

The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silyl (B83357) ether or an alcohol, to form a stable sulfonate (R-SO₃-R') or a sulfonamide (R-SO₂-NR'R'') linkage. mdpi.comresearchgate.netnih.gov The S(VI)-F bond is exceptionally stable under many conditions but can be selectively activated to undergo substitution. acs.orgnih.govnih.gov This latent reactivity provides a high degree of orthogonality, a key principle of click chemistry. acs.org

Key Features of SuFEx Chemistry:

High Stability and Orthogonality: Sulfonyl fluorides are resistant to oxidation, reduction, and strong acids, allowing them to be incorporated into complex molecules without interfering with other functional groups. acs.orgnih.gov

Modular Synthesis: SuFEx allows for the connection of molecular modules with high efficiency and selectivity, which is ideal for creating libraries of compounds for drug discovery and materials science. researchgate.netrsc.orgacs.org

Biocompatibility: The stability of the sulfonyl fluoride group and the resulting linkages makes SuFEx suitable for applications in biological systems. acs.orgnih.gov

An important advancement in this area is "Accelerated SuFEx Click Chemistry" (ASCC), which utilizes a synergistic catalytic system, such as a hindered guanidine (B92328) base (e.g., BTMG) and a silylating agent (e.g., HMDS), to facilitate the rapid coupling of alcohols with SuFExable hubs. organic-chemistry.orgmdpi.comresearchgate.net This method often allows for lower catalyst loadings and significantly shorter reaction times compared to classical SuFEx protocols. mdpi.com

For a compound like this compound, the corresponding sulfonyl fluoride, 4-(pentane-1-sulfonyl)benzenesulfonyl fluoride, would be a valuable "SuFExable hub." This hub could then be reacted with a diverse range of alcohol or amine nucleophiles to rapidly generate a library of derivatives with varied functionalities, connected via the robust sulfonate or sulfonamide linkage. This modular approach streamlines the synthesis of complex molecules and is a powerful tool for exploring chemical space. rsc.orgacs.org

Applications in Advanced Organic Synthesis and Materials Science

Utility as Versatile Building Blocks in the Synthesis of Complex Organic Molecules

The structure of 4-(Pentane-1-sulfonyl)aniline, featuring a para-substituted aniline (B41778) ring, positions it as a versatile building block in organic synthesis. Aniline and its derivatives are foundational precursors for a vast array of more complex molecules. The amino group is a key functional handle that can undergo numerous transformations, including diazotization to form diazonium salts, which are themselves highly versatile intermediates for introducing a wide range of functional groups.

Furthermore, the amino group can be readily acylated, alkylated, or used in coupling reactions to construct larger molecular frameworks. The presence of the sulfonyl group significantly influences the reactivity of the aniline ring. Sulfonamides, formed through reactions of the amino group, are a cornerstone of medicinal chemistry and can act as protective groups in multi-step syntheses. Protective groups are essential in complex synthesis to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule.

Integration into Ligand Design for Catalysis

The electronic and steric properties of this compound make its core structure a candidate for integration into ligand design for transition metal catalysis. The sulfonyl group acts as a strong electron-withdrawing group, which can modulate the electronic character of ligands, thereby influencing the activity and selectivity of the metallic center.

In homogeneous gold catalysis, the performance of the catalyst is significantly influenced by the steric and electronic properties of the ancillary ligand. acs.orgresearchgate.net Ligands play a crucial role in activating carbon-carbon multiple bonds and facilitating key steps in the catalytic cycle, such as protodeauration. researchgate.net The incorporation of sulfonyl groups into ligand structures has been shown to be an effective strategy for tuning catalyst performance. For example, in the gold-catalyzed transformation of N-sulfonyl ynamides, the sulfonyl group is an active participant in the reaction mechanism, undergoing a Current time information in Bangalore, IN.nih.gov-migration. frontiersin.org

While this compound itself is not a ligand, its aniline group provides a straightforward point of attachment for constructing more complex phosphine (B1218219) or carbene-based ligands. A ligand derived from this molecule would possess a sulfonyl moiety that could decrease the electron density at the gold center, potentially enhancing its Lewis acidity and its ability to activate alkynes or allenes. This modulation can lead to accelerated reaction rates and, in some cases, enable transformations that are not feasible with conventional, more electron-rich ligands. chinesechemsoc.org The interplay between the ligand's electronic properties and steric bulk is critical for achieving high efficiency and selectivity in gold-catalyzed reactions. acs.org

Pyridine-bisoxazoline (PYBOX) ligands are a prominent class of C2-symmetric, tridentate ligands widely used in asymmetric catalysis. strem.comnih.gov The introduction of a sulfonyl group onto the pyridine (B92270) backbone of a PYBOX ligand has been demonstrated as a powerful strategy for enhancing catalytic performance. nih.gov

Newly developed PYBOX ligands featuring a C4 sulfonyl group have proven highly effective in the kinetic resolution of racemic α-chiral azides through copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The presence of the sulfonyl group serves multiple functions: it decreases the Lewis basicity of the ligand, which in turn increases the electrophilicity of the copper center, leading to better recognition of the azide (B81097) substrate. nih.gov Additionally, the sulfonyl group acts as a shielding element, creating a more effective chiral pocket around the catalyst's active site. nih.gov

| Ligand Type | Key Feature | Effect on Catalysis | Application Example | Reference |

|---|---|---|---|---|

| Standard PYBOX | Tridentate, C2-symmetric | Effective for various asymmetric transformations like hydrosilylation. | Asymmetric hydrosilylation of ketones. | strem.com |

| Sulfonyl-PYBOX | C4 sulfonyl group on pyridine ring | Decreases ligand basicity, increases metal electrophilicity, and acts as a shielding group. | Kinetic resolution of α-tertiary azides via CuAAC. | nih.govresearchgate.net |

| Cyclometalated NHC-PYBOX | Combination of pybox with a cyclometalated N-heterocyclic carbene (NHC) | Modulates electronic properties and enhances asymmetric induction. | Enantioselective C(sp³)-H aminations. | nih.gov |

The data clearly shows that modifying the basic PYBOX structure with electronically active groups like sulfonyls can lead to significant improvements in catalytic selectivity and efficiency.

Nickel-catalyzed C-N cross-coupling reactions are powerful methods for synthesizing N-aryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov A significant challenge in this area is the arylation of sterically hindered amines. nih.govrsc.org The success of these challenging transformations often hinges on the rational design of N-Heterocyclic Carbene (NHC) ligands. rsc.org

NHC ligands are strong σ-donors and their steric and electronic properties can be finely tuned. rsc.orgnih.gov The development of unsymmetrical NHC ligands that are both bulky and flexible has been crucial for promoting the arylation of sterically demanding amines. nih.govrsc.org These ligands must effectively balance the rates of the key elementary steps in the catalytic cycle: oxidative addition and reductive elimination. rsc.org

A hypothetical NHC ligand derived from this compound would incorporate both steric bulk (from the pentylsulfonyl group) and specific electronic features. The electron-withdrawing sulfonyl group would influence the donor properties of the resulting NHC ligand. The design of such "smart" NHC ligands, which can adapt their properties to the requirements of a specific catalytic step, is an active area of research. acs.org The application of bulky and electronically tailored NHC ligands has enabled Ni-catalyzed aminations with a broad substrate scope and excellent functional group compatibility under mild conditions. nih.govrsc.org

Exploration in Polymeric Materials and Macromolecular Architectures

Aniline is a key monomer for the synthesis of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. rsc.orgresearchgate.net The properties of PANI can be significantly modified by synthesizing copolymers or by using substituted anilines as monomers. researchgate.net

The incorporation of this compound into a polymer backbone, either as a comonomer with aniline or as the sole monomeric unit, would be expected to impart specific properties to the resulting macromolecule. Polymer synthesis techniques such as chain-growth and step-growth polymerization can be employed to create these materials. nih.govsigmaaldrich.com The bulky and non-polar pentylsulfonyl substituent would likely increase the solubility of the polymer in common organic solvents, a common challenge with rigid-rod polymers like PANI. researchgate.net This improved processability would be advantageous for fabricating thin films and other structures for electronic devices.

Furthermore, the strong electron-withdrawing sulfonyl group would alter the electronic properties of the polymer, influencing its bandgap, conductivity, and redox behavior. researchgate.net Designing monomers that contain both aniline and other heterocyclic units is a known strategy to enhance the final properties of the polymer. researchgate.net By strategically incorporating monomers like this compound, it is possible to create tailor-made polymers with optimized characteristics for specific applications in electronics, sensors, or anticorrosive coatings. idu.ac.id

Potential in Non-Linear Optics (NLO) Materials Development

Organic materials with significant second- or third-order non-linear optical (NLO) properties are of great interest for applications in optical data storage, signal processing, and telecommunications. researchgate.netresearchgate.net A common molecular design for NLO chromophores involves a π-conjugated system substituted with electron-donating and electron-accepting groups. researchgate.net This "push-pull" architecture leads to a large change in dipole moment upon electronic excitation, which is a key contributor to a high second hyperpolarizability (γ), a measure of third-order NLO activity. researchgate.net

The compound this compound fits this design paradigm perfectly. The primary amino group (-NH₂) is a well-known electron donor, while the sulfonyl group (-SO₂) is a strong electron acceptor. These two groups are connected through a benzene (B151609) ring, which provides the necessary π-conjugation. This intramolecular charge transfer character is a strong indicator of potential NLO activity. tandfonline.com

Theoretical and experimental studies on similar sulfonamide and sulfonyl-containing derivatives have confirmed their promise as NLO materials. researchgate.netnih.gov A key factor determining NLO properties is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. researchgate.nettandfonline.com The investigation of open-shell diradical systems has also emerged as a new paradigm for achieving drastically enhanced third-order NLO properties. aps.org The specific structure of this compound, with its potent donor-acceptor pair, makes it a strong candidate for further investigation and development as an NLO material.

| Compound Class | Key Structural Feature | NLO Property of Interest | Governing Principle | Reference |

|---|---|---|---|---|

| Sulfonamide Derivatives | Donor-Acceptor system via π-bridge | First Hyperpolarizability (β) | Intramolecular charge transfer (ICT) from donor to acceptor group. | researchgate.net |

| Azo Sulfonamides | Extended π-conjugation with azo group | High total first hyperpolarizability (βtot) | Inverse relationship between βtot and HOMO-LUMO energy gap. | researchgate.net |

| 2-Phenyl Sulfanyl Aniline | Polarizable sulfur atom | Second Harmonic Generation (SHG) | Small HOMO-LUMO gap confirms NLO activity due to ICT. | tandfonline.com |

| Sulfur-Rich Compounds | High concentration of sulfur atoms | Second Hyperpolarizability (γ) | High figures of merit can be achieved without significant linear or nonlinear absorption. | illinois.edu |

Contribution to Crystal Engineering and Supramolecular Chemistry

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the nature and directionality of intermolecular interactions. Supramolecular chemistry, a closely related discipline, investigates the chemistry of molecular assemblies and intermolecular bonds. For this compound, its potential in these areas is rooted in the functional groups it possesses.